![molecular formula C20H10Cl4N2O2 B11697580 2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)
2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
The synthesis of 2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C. The reaction yields a series of dichlorobenzamide derivatives, which are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy . The key substrate, 3,5-dichlorobenzoic acid, is prepared by hydrolysis of 3,5-dichlorobenzonitrile in sodium hydroxide aqueous solution .
Chemical Reactions Analysis
2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various arylamines .
Scientific Research Applications
2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: It is explored for potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. detailed studies on its exact molecular targets and pathways are limited .
Comparison with Similar Compounds
2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
These compounds share similar structural features, such as the presence of chlorine atoms and benzamide groups.
Properties
Molecular Formula |
C20H10Cl4N2O2 |
---|---|
Molecular Weight |
452.1 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H10Cl4N2O2/c21-10-4-6-12(15(23)8-10)19(27)25-11-5-7-17-16(9-11)26-20(28-17)13-2-1-3-14(22)18(13)24/h1-9H,(H,25,27) |
InChI Key |
XVSOCPVQZFJPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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